6-ethyl-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-oxo-4H-chromene-2-carboxamide
CAS No.:
Cat. No.: VC15325018
Molecular Formula: C16H15N3O3S2
Molecular Weight: 361.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H15N3O3S2 |
|---|---|
| Molecular Weight | 361.4 g/mol |
| IUPAC Name | 6-ethyl-N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-4-oxochromene-2-carboxamide |
| Standard InChI | InChI=1S/C16H15N3O3S2/c1-3-9-5-6-12-10(7-9)11(20)8-13(22-12)14(21)17-15-18-19-16(24-15)23-4-2/h5-8H,3-4H2,1-2H3,(H,17,18,21) |
| Standard InChI Key | PVJYEMYGQWQTJJ-UHFFFAOYSA-N |
| Canonical SMILES | CCC1=CC2=C(C=C1)OC(=CC2=O)C(=O)NC3=NN=C(S3)SCC |
Introduction
Structural Features:
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Coumarin Core (Chromene): The 4H-chromene backbone provides the compound with aromaticity and potential biological activity.
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Thiadiazole Ring: The 1,3,4-thiadiazole group introduces sulfur and nitrogen atoms, enhancing the molecule's electronic properties and reactivity.
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Ethylsulfanyl Substitution: The ethylsulfanyl group at the thiadiazole ring contributes to lipophilicity and may influence binding interactions in biological systems.
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Carboxamide Group: This functional group is critical for hydrogen bonding and interaction with biological targets.
Synthesis
The synthesis of compounds like this typically involves multi-step reactions combining:
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Coumarin Derivatives: Starting from salicylaldehyde or related precursors to form the chromene core.
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Thiadiazole Formation: Utilizing thiourea and carbon disulfide under basic conditions to construct the thiadiazole ring.
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Amide Bond Formation: Coupling reactions between the carboxylic acid group on the coumarin and an amine derivative of the thiadiazole.
These steps often require optimization of conditions such as temperature, solvents (e.g., ethanol or DMF), and catalysts (e.g., potassium carbonate).
Antimicrobial Activity
Compounds containing both coumarin and thiadiazole moieties exhibit antimicrobial properties due to their ability to disrupt microbial enzymes or cell membranes .
Anticancer Potential
The chromene core is known for its cytotoxic activity against various cancer cell lines. The addition of a thiadiazole ring may enhance DNA binding or enzyme inhibition capabilities .
Molecular Docking Studies
Preliminary in silico studies suggest that such compounds can act as inhibitors for enzymes like 5-lipoxygenase (5-LOX), which is involved in inflammatory pathways .
Analytical Characterization
To confirm the structure of this compound, the following methods are typically employed:
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NMR Spectroscopy (1H and 13C): To identify hydrogen and carbon environments in the molecule.
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Mass Spectrometry (MS): To determine molecular weight and fragmentation patterns.
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Infrared Spectroscopy (IR): To detect functional groups such as amides (C=O stretching) and thiadiazoles (C-S stretching).
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X-ray Crystallography: For precise molecular geometry.
Research Directions
Future research on this compound could focus on:
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Biological Testing: In vitro assays against bacterial strains, cancer cell lines, or inflammatory markers.
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Structure-Activity Relationship (SAR): Modifying substituents on the chromene or thiadiazole rings to optimize activity.
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Pharmacokinetics: Studying absorption, distribution, metabolism, and excretion (ADME) profiles.
This compound represents a promising scaffold for drug discovery due to its diverse functional groups and potential biological activities. Further experimental validation is needed to fully elucidate its therapeutic potential.
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